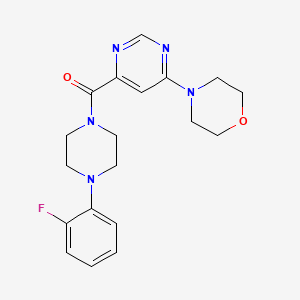

(4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

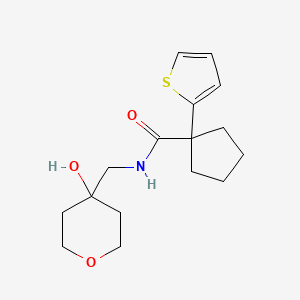

“(4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone”, commonly referred to as FPMINT, is a novel organic compound. It has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), and it is more selective to ENT2 than to ENT1 .

Molecular Structure Analysis

The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . Molecular docking analysis also showed that the binding site of compound 3c in ENT1 may be different from that of other conventional inhibitors .

Chemical Reactions Analysis

The chemical reactions of FPMINT and its analogues have been studied in the context of their inhibitory effects on ENTs . The results of the uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Anticancer and Antiproliferative Activity

Research has demonstrated the synthesis and structural exploration of bioactive heterocycles related to the chemical structure . For instance, a study focused on the antiproliferative activity and structural characterization of a novel bioactive heterocycle, highlighting its potential application in cancer research due to its molecular stability and intermolecular interactions in the solid state of the crystal (Benaka Prasad et al., 2018).

Synthesis and Characterization

A significant aspect of scientific research involving this compound centers on its synthesis and characterization. The one-pot Biginelli synthesis method has been applied to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating a simple and efficient approach to synthesizing these compounds (Bhat et al., 2018).

Imaging Studies for Parkinson's Disease

Another important application is in the development of imaging agents for Parkinson's disease. A study synthesized a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, utilizing a compound with a similar structure, which underscores the relevance of such compounds in neurological research (Wang et al., 2017).

Fluorescent Logic Gates

Compounds containing piperazine and related structures have also been used to create solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates. This application demonstrates the utility of these compounds in developing tools for probing the microenvironment of cellular membranes and protein interfaces, potentially contributing to advancements in biological and chemical sensing technologies (Gauci & Magri, 2022).

Mechanism of Action

FPMINT is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . Among the analogues tested, compound 3c was the most potent inhibitor. Compound 3c reduced Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . Therefore, similar to FPMINT, compound 3c was an irreversible and non-competitive inhibitor .

properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c20-15-3-1-2-4-17(15)23-5-7-25(8-6-23)19(26)16-13-18(22-14-21-16)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVHVJLUOARTFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)